15(S)-HAEA
15(S)-HAEA
Arachidonoyl ethanolamide (AEA; Item No. 90050) was the first endogenous cannabinoid (CB) to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as THC. Since that time, a number of related endocannabinoids have been isolated, most notably 2-arachidonoyl glycerol (Item No. 62160). Lipoxygenases, especially rabbit reticulocyte and soybean 15-lipoxygenases, actively convert endocannabinoids to their 15(S)-hydroperoxy and hydroxy metabolites. 15(S)-HETE ethanolamide is less potent than AEA at the CB1 receptor (Ki of 600 versus 90 nM). 15(S)-HETE ethanolamide also inhibits fatty acid amide hydrolase.
Brand Name:
Vulcanchem
CAS No.:
161744-53-2
VCID:
VC0067506
InChI:
InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1
SMILES:
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O
Molecular Formula:
C22H37NO3
Molecular Weight:
363.5
15(S)-HAEA
CAS No.: 161744-53-2
Main Products
VCID: VC0067506
Molecular Formula: C22H37NO3
Molecular Weight: 363.5
CAS No. | 161744-53-2 |
---|---|
Product Name | 15(S)-HAEA |
Molecular Formula | C22H37NO3 |
Molecular Weight | 363.5 |
IUPAC Name | (5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |
Standard InChI | InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1 |
Standard InChIKey | XZQKRCUYLKDPEK-BPVVGZHASA-N |
SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |
Appearance | Assay:≥98%A solution in ethanol |
Description | Arachidonoyl ethanolamide (AEA; Item No. 90050) was the first endogenous cannabinoid (CB) to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as THC. Since that time, a number of related endocannabinoids have been isolated, most notably 2-arachidonoyl glycerol (Item No. 62160). Lipoxygenases, especially rabbit reticulocyte and soybean 15-lipoxygenases, actively convert endocannabinoids to their 15(S)-hydroperoxy and hydroxy metabolites. 15(S)-HETE ethanolamide is less potent than AEA at the CB1 receptor (Ki of 600 versus 90 nM). 15(S)-HETE ethanolamide also inhibits fatty acid amide hydrolase. |
Synonyms | 15(S)-HAEA |
PubChem Compound | 91886095 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume